molecular formula C7H14 B165381 2-Methyl-2-hexene CAS No. 2738-19-4

2-Methyl-2-hexene

Cat. No.: B165381
CAS No.: 2738-19-4
M. Wt: 98.19 g/mol
InChI Key: BWEKDYGHDCHWEN-UHFFFAOYSA-N
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Description

2-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-hexene can be synthesized through the dehydration of 2-methyl-2-hexanol. This process involves heating the alcohol with an acid catalyst, such as concentrated sulfuric acid, at elevated temperatures. The reaction proceeds as follows: [ \text{C₇H₁₅OH} \rightarrow \text{C₇H₁₄} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. For example, using a peracid like meta-chloroperoxybenzoic acid, it can be converted to this compound oxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 2-methylhexane.

    Substitution: Halogenation reactions can occur, where halogens like bromine add across the double bond to form dibromo compounds.

Common Reagents and Conditions:

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄).

Major Products:

Scientific Research Applications

2-Methyl-2-hexene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation intermediate, which then reacts with water to form an alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    2-Methyl-1-hexene: Another isomer with the double bond at a different position.

    2-Methylhexane: The fully saturated alkane counterpart.

    3-Methyl-2-hexene: An isomer with the double bond and methyl group in different positions.

Comparison: 2-Methyl-2-hexene is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Methyl-1-hexene, it has different regioselectivity in addition reactions. Unlike 2-Methylhexane, it contains a double bond, making it more reactive in electrophilic addition reactions .

Properties

IUPAC Name

2-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKDYGHDCHWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181810
Record name 2-Hexene, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2738-19-4
Record name 2-Hexene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-2-HEXENE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexene, 2-methyl-
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Record name 2-Methyl-2-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?

A: While this compound itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used this compound as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both this compound and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of this compound to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].

Q2: What insights can be gained from analyzing the presence of this compound in the catalytic cracking of p-cymene?

A: The identification of this compound, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.

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